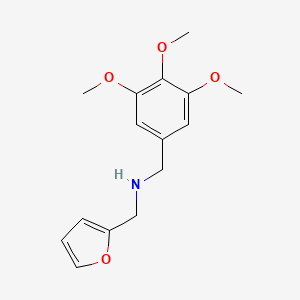
1-(3-Fluorophenyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)cyclopentanecarboxylic acid, or 3-FPCCA, is an organic compound used in scientific research and laboratory experiments. It is a cyclic carboxylic acid that contains a phenyl group substituted with a fluorine atom. 3-FPCCA is a versatile compound that has a wide range of applications, including synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of compounds involving fluorophenyl groups and cyclopentanecarboxylic acid derivatives. For example, the synthesis of a tetra-nuclear lead complex using hydrothermal synthesis illustrates the complex's unique structure and its stabilization through π-π interactions and hydrogen bonds, highlighting the utility of fluorophenyl derivatives in creating supramolecular structures (Wang et al., 2010).
Supramolecular Self-Assembly
The crystal structures of cyclopentanecarboxylic acid derivatives have shown predicted patterns of supramolecular close packing, characterized by tetrameric rings of C2 symmetry. These findings demonstrate the compounds' potential in designing materials with specific molecular architectures (A. Kălmăn et al., 2002).
Sensor Development
Fluorophenyl derivatives have been utilized in the development of sensors, such as a boronic acid fluorophore/beta-cyclodextrin complex sensor for sugar recognition in water. This showcases the role of such compounds in creating sensitive and selective detection systems for biological and chemical analytes (A. Tong et al., 2001).
Analytical Characterizations
The analytical characterization of research chemicals, such as 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, highlights the significance of fluorophenyl cyclopentanecarboxylic acid derivatives in studying new psychoactive substances. These studies provide insights into the substances' properties and potential effects, contributing to forensic and pharmacological research (M. Dybek et al., 2019).
Biochemical Applications
In biochemical research, the development of oxygen scavenging systems for improved dye stability in single-molecule fluorescence experiments demonstrates the application of fluorophenyl derivatives in enhancing the performance of fluorophores in complex biological systems. This advancement aids in the detailed study of biomolecular interactions and dynamics (Colin Echeverría Aitken et al., 2008).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
1-(3-fluorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKVCCLVVITLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352937 |
Source


|
| Record name | 1-(3-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214262-97-2 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)


![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)
![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)
![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)
![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)
![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)



![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)